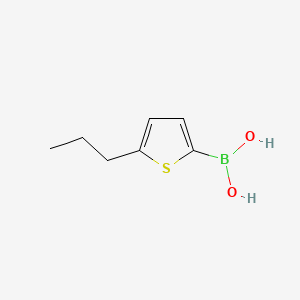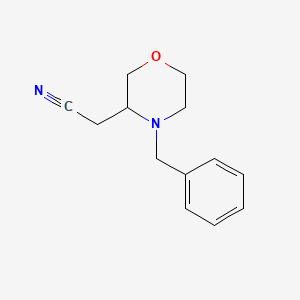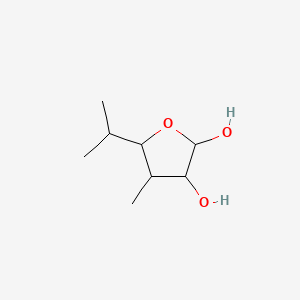
5-Propylthiophen-2-boronsäure
Übersicht
Beschreibung
(5-Propylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C7H11BO2S and its molecular weight is 170.033. The purity is usually 95%.
BenchChem offers high-quality (5-Propylthiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Propylthiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dynamische Click-Chemie
Boronsäuren, einschließlich 5-Propylthiophen-2-boronsäure, spielen eine entscheidende Rolle in der dynamischen Click-Chemie. Insbesondere sind sie an reversiblen Click-Reaktionen beteiligt. Eine gut untersuchte Reaktion ist die cis-Diol-Konjugation, die durch Boronsäuren vermittelt wird. Diese Chemie hat Anwendungen in verschiedenen Bereichen gefunden:
- Chemische Biologie: Boronsäuren werden in Biokonjugationsstrategien eingesetzt, die eine selektive Markierung von Biomolekülen ermöglichen, die cis-Diole enthalten (wie Zucker und Nukleinsäuren). Dies hat Auswirkungen auf die Untersuchung zellulärer Prozesse und Proteininteraktionen .
Sensoranwendungen
Boronsäuren interagieren mit Diolen und starken Lewis-Basen (wie Fluorid- oder Cyanid-Anionen), was sie für Sensoranwendungen wertvoll macht:
- Heterogene Detektion: Die Immobilisierung von Boronsäuren auf Oberflächen (z. B. Nanopartikel oder Elektroden) ermöglicht den markierungsfreien Nachweis von Zielmolekülen. Dieser Ansatz findet Anwendung in der Umweltüberwachung und medizinischen Diagnostik .
Zusammenfassend lässt sich sagen, dass this compound vielfältige Anwendungen hat, von der dynamischen Click-Chemie bis hin zu Sensortechnologien. Ihre einzigartigen Eigenschaften machen sie zu einer vielseitigen Verbindung für die Weiterentwicklung der wissenschaftlichen Forschung in verschiedenen Disziplinen.
Für detailliertere Informationen können Sie die einschlägige Literatur konsultieren . Wenn Sie weitere Fragen haben oder zusätzliche Einblicke benötigen, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
The primary target of 5-Propylthiophene-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-Propylthiophene-2-boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by 5-Propylthiophene-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Result of Action
The result of the action of 5-Propylthiophene-2-boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of 5-Propylthiophene-2-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The compound is generally environmentally benign , and its rapid transmetalation with palladium (II) complexes occurs under specific conditions .
Biochemische Analyse
Biochemical Properties
5-Propylthiophene-2-boronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins that facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds with halides, leading to the formation of biaryl compounds. The nature of these interactions is primarily catalytic, where the boronic acid group of 5-Propylthiophene-2-boronic acid forms a transient complex with the palladium catalyst, enabling the transfer of the organic group to the halide .
Cellular Effects
The effects of 5-Propylthiophene-2-boronic acid on various types of cells and cellular processes are not extensively documented. Given its role in organic synthesis, it is likely to influence cell function indirectly through its involvement in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, biaryl compounds synthesized using 5-Propylthiophene-2-boronic acid may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, 5-Propylthiophene-2-boronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group of 5-Propylthiophene-2-boronic acid binds to the palladium catalyst, facilitating the transfer of the organic group to the halide. This process results in the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules .
Dosage Effects in Animal Models
The effects of 5-Propylthiophene-2-boronic acid at different dosages in animal models have not been extensively studied. Like many chemical compounds, it is expected that higher doses may lead to toxic or adverse effects. Threshold effects and specific dosage recommendations would depend on the particular application and the animal model used .
Metabolic Pathways
5-Propylthiophene-2-boronic acid is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction is crucial for the formation of biaryl compounds, which can further participate in various metabolic pathways depending on their structure and function .
Transport and Distribution
The transport and distribution of 5-Propylthiophene-2-boronic acid within cells and tissues are not well-documented. Its distribution is likely influenced by its chemical properties, such as solubility and affinity for specific transporters or binding proteins. These factors can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-Propylthiophene-2-boronic acid is not extensively studied. Its activity and function may be influenced by its localization within specific cellular compartments or organelles. Targeting signals or post-translational modifications could direct the compound to particular locations within the cell, thereby affecting its activity .
Eigenschaften
IUPAC Name |
(5-propylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBBTUIJGCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694390 | |
| Record name | (5-Propylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-24-1 | |
| Record name | B-(5-Propyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Propylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












